2-(3-Chlorophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone
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Overview
Description
2-(3-Chlorophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a piperazine ring, a pyridine moiety, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multiple steps, including the formation of the piperazine ring and the attachment of the chlorophenoxy and pyridine groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Ugi reaction and ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(3-Chlorophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The piperazine and pyridine moieties allow the compound to bind to receptors and enzymes, modulating their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Properties
Molecular Formula |
C19H22ClN3O2 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H22ClN3O2/c20-17-2-1-3-18(14-17)25-15-19(24)23-12-10-22(11-13-23)9-6-16-4-7-21-8-5-16/h1-5,7-8,14H,6,9-13,15H2 |
InChI Key |
JPFSRDHYNUHDJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)COC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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